

An In-depth Technical Guide to Octahydro-2H-1,4-benzoxazine

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Compound of Interest

Compound Name: *octahydro-2H-1,4-benzoxazine*

Cat. No.: *B1317814*

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This technical guide provides a comprehensive overview of **octahydro-2H-1,4-benzoxazine**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, plausible experimental protocols for its synthesis and characterization, and a review of the biological activities associated with the broader class of 1,4-benzoxazine derivatives.

Core Compound Identifiers

Octahydro-2H-1,4-benzoxazine is a saturated bicyclic heterocyclic compound. Its primary identifiers are summarized in the table below. While the CAS number 52769-11-6 is widely recognized, an alternative CAS number, 73825-73-7, has also been associated with this compound.

| Identifier | Value |
|-------------------|--|
| Chemical Name | octahydro-2H-1,4-benzoxazine |
| CAS Number | 52769-11-6[1][2][3] |
| Alternative CAS | 73825-73-7 |
| Molecular Formula | C ₈ H ₁₅ NO[2] |
| Molecular Weight | 141.21 g/mol [2] |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][4][5]oxazine[3] |
| SMILES | C1CCC2OCCNC2C1[3] |
| InChI | InChI=1S/C8H15NO/c10-6-5-9-7-3-1-2-4-8(7)10/h7-10H,1-6H2 |
| InChIKey | AGYZKRGPZJEWPN-UHFFFAOYSA-N |

Experimental Protocols

While specific literature detailing the synthesis of **octahydro-2H-1,4-benzoxazine** is not readily available, a plausible two-step synthetic route can be proposed based on established methods for benzoxazine synthesis and subsequent reduction.

Step 1: Synthesis of 2H-1,4-benzoxazine Precursor

The initial step involves the synthesis of a 2H-1,4-benzoxazine precursor. A common method for this is the condensation of 2-aminophenol with an α -haloketone or a related species.

Materials:

- 2-aminophenol
- 2-chloroacetaldehyde
- Potassium carbonate (K₂CO₃)

- Acetonitrile (CH_3CN)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2-aminophenol (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
- Add 2-chloroacetaldehyde (1.2 equivalents) dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2H-1,4-benzoxazine.
- Purify the crude product by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to Octahydro-2H-1,4-benzoxazine

The second step involves the catalytic hydrogenation of the aromatic ring of the 2H-1,4-benzoxazine precursor to yield the saturated octahydro- derivative.

Materials:

- 2H-1,4-benzoxazine (from Step 1)

- Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst
- Ethanol (EtOH) or Acetic Acid (AcOH)
- Hydrogen gas (H₂)
- Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

- Dissolve the 2H-1,4-benzoxazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a high-pressure reaction vessel.
- Add a catalytic amount of Rh/Al₂O₃ (5 mol%) or PtO₂ to the solution.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature of 80-100 °C.
- Maintain vigorous stirring and monitor the reaction by observing the drop in hydrogen pressure.
- After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude **octahydro-2H-1,4-benzoxazine**.
- If necessary, purify the product by distillation or column chromatography.

Analytical Characterization

The structure and purity of the synthesized **octahydro-2H-1,4-benzoxazine** should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the presence of the saturated bicyclic ring system and the absence of aromatic protons.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for C-H, C-N, and C-O stretching vibrations and the disappearance of aromatic C=C stretching bands.
- Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the final product.

Potential Biological Activities and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and signaling pathway involvement of **octahydro-2H-1,4-benzoxazine**. However, the broader class of 1,4-benzoxazine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These findings suggest potential areas for future investigation for the octahydro- derivative.

Derivatives of 1,4-benzoxazine have demonstrated activities including:

- Antifungal[6]
- Antihypertensive[7][8]
- Antibacterial[8]
- Anti-Parkinson, Anti-Alzheimer, and Anti-Huntington[8]
- Antirheumatic[8]
- Neuroprotective and Antioxidant[9]

The diverse biological effects of 1,4-benzoxazine derivatives suggest their interaction with various biological targets, though specific signaling pathways are often not fully elucidated in the initial discovery phases.

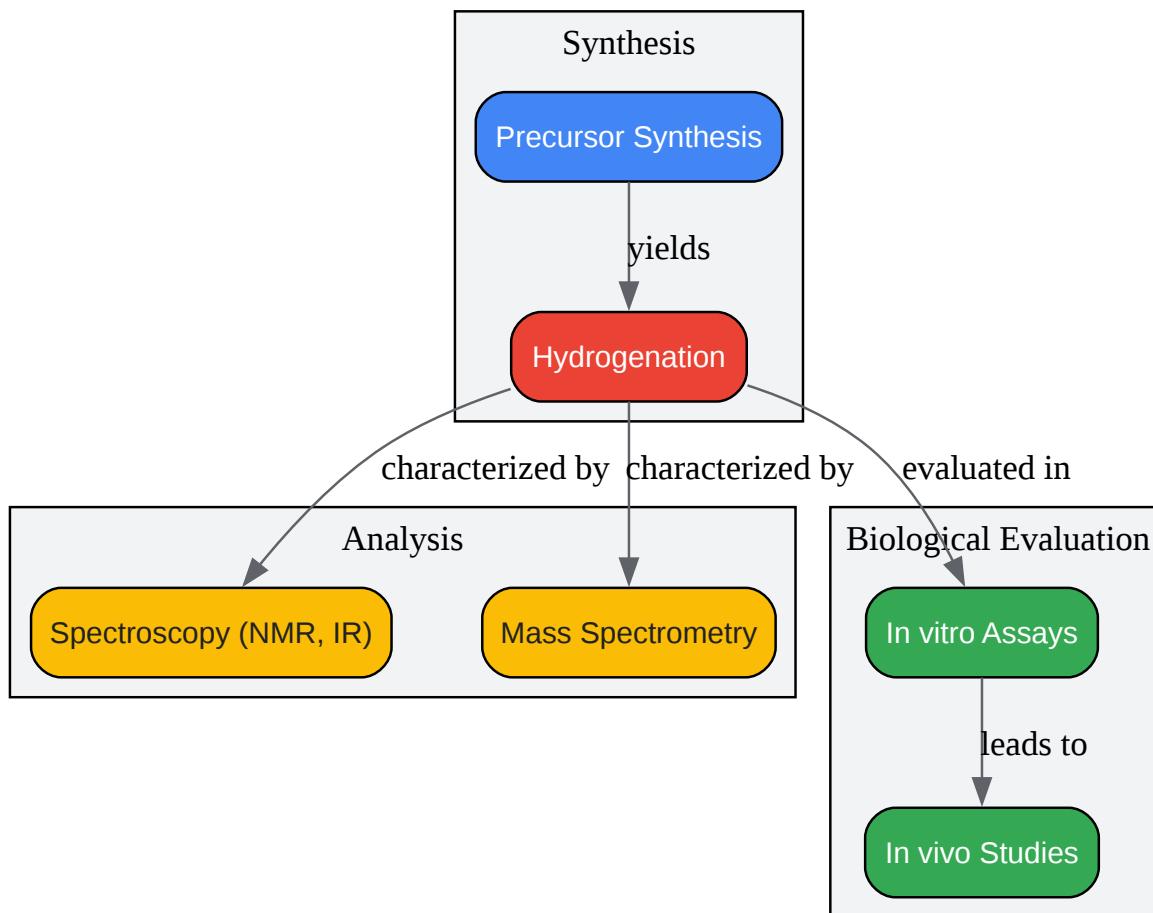
Visualizations

The following diagrams illustrate the proposed synthetic workflow for **octahydro-2H-1,4-benzoxazine**.



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Caption: Proposed synthetic workflow for **octahydro-2H-1,4-benzoxazine**.



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Caption: Logical relationship of synthesis, analysis, and evaluation.

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